methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate
Overview
Description
Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Scientific Research Applications
Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate typically involves multiple steps, including the formation of the cyclopentyl and hexanoate moieties, followed by the introduction of the sulfanyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction may produce alcohols.
Mechanism of Action
The mechanism of action of methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl (5Z)-7-[(1R,2S,3R,5S)-2-[(3R)-5-cyclohexyl-3-hydroxy-1-pentyn-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoate
- Methyl (5Z)-7-[(1R,2S,3R,5S)-2-[(3R)-5-cyclohexyl-3-hydroxy-1-pentyn-1-yl]-3,5-dihydroxycyclopentyl]-5-heptenoate
Uniqueness
Methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate is unique due to its specific stereochemistry and the presence of both hydroxyl and sulfanyl groups
Properties
IUPAC Name |
methyl 6-[(1R,2S,3R)-2-[(E)-5-cyclohexyl-3-hydroxypent-1-enyl]-3-hydroxy-5-oxocyclopentyl]sulfanylhexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5S/c1-28-22(27)10-6-3-7-15-29-23-19(20(25)16-21(23)26)14-13-18(24)12-11-17-8-4-2-5-9-17/h13-14,17-20,23-25H,2-12,15-16H2,1H3/b14-13+/t18?,19-,20+,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMQOIVYFSPUGZ-YHPDFFPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCSC1C(C(CC1=O)O)C=CC(CCC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCS[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(CCC2CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111037-12-8 | |
Record name | 20-Dimethyl-7-thiaprostaglandin E1 methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111037128 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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